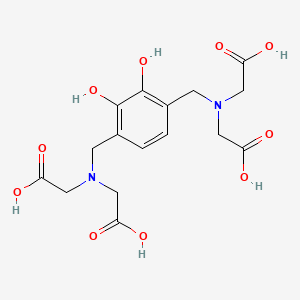

Cbmida

Description

Structure

3D Structure

Properties

CAS No. |

82773-07-7 |

|---|---|

Molecular Formula |

C16H20N2O10 |

Molecular Weight |

400.34 g/mol |

IUPAC Name |

2-[[4-[[bis(carboxymethyl)amino]methyl]-2,3-dihydroxyphenyl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C16H20N2O10/c19-11(20)5-17(6-12(21)22)3-9-1-2-10(16(28)15(9)27)4-18(7-13(23)24)8-14(25)26/h1-2,27-28H,3-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

InChI Key |

CVKGUVNGXVVLRH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)CN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)CN(CC(=O)O)CC(=O)O |

Synonyms |

catechol-3,6-bis(methyleneiminodiacetic acid) catecholamic acid CBMIDA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cannabidiol in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidiol (CBD), a major non-psychoactive phytocannabinoid derived from Cannabis sativa, exhibits a complex and multifaceted mechanism of action within the central nervous system. Unlike tetrahydrocannabinol (THC), CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2 but engages a wide array of alternative molecular targets.[1][2] This promiscuity underlies its therapeutic potential for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[3][4] This guide provides a detailed examination of CBD's interactions with neuronal cells, focusing on its molecular targets, modulation of neurotransmitter systems, and influence on intracellular signaling pathways. Quantitative data are summarized in tables for comparative analysis, key experimental protocols are detailed, and signaling pathways are visualized using diagrams.

Primary Molecular Targets of Cannabidiol in Neurons

CBD's pleiotropic effects stem from its ability to interact with a diverse range of receptors, ion channels, and enzymes.[1][5] Its actions are not mediated by a single high-affinity target but rather by a concert of interactions that collectively modulate neuronal function.

G-Protein Coupled Receptors (GPCRs)

-

Serotonin 1A (5-HT1A) Receptor: CBD acts as a partial agonist at 5-HT1A receptors.[6] This interaction is crucial for its anxiolytic, antidepressant, and neuroprotective effects.[6][7][8] By enhancing serotonergic transmission, CBD can modulate mood, stress response, and pain perception.[6][9][10]

-

G-Protein Coupled Receptor 55 (GPR55): Often termed an "orphan" receptor, GPR55 is implicated in regulating neuronal excitability, pain, and inflammation.[11][12] CBD functions as an antagonist of GPR55, blocking its activation.[11][13][14] This antagonism can reduce excessive excitatory neurotransmission and may contribute to CBD's anticonvulsant properties by preventing GPR55-mediated presynaptic calcium release.[11][13][15]

-

Cannabinoid Receptors (CB1 and CB2): CBD has a low binding affinity for CB1 and CB2 receptors.[2] However, it acts as a non-competitive negative allosteric modulator of CB1 receptors, meaning it can alter the receptor's conformation and reduce the efficacy of agonists like THC.[9][16][17] This action may underlie its ability to counteract the psychoactive effects of THC.

Ion Channels

-

Transient Receptor Potential (TRP) Channels: CBD interacts with several members of the TRP family, which are critical for sensory transduction, particularly pain and temperature.

-

TRPV1 (Vanilloid Receptor 1): CBD is a potent activator and subsequent desensitizer of TRPV1 channels.[18][19][20] Initial activation allows cation influx (primarily Ca²⁺), which can lead to a refractory state, ultimately reducing neuronal sensitization.[21][22][23] This mechanism is a key contributor to CBD's analgesic effects in inflammatory and neuropathic pain models.[9][21]

-

-

Voltage-Gated Ion Channels: CBD directly modulates voltage-gated sodium (Nav) and potassium (Kv) channels, which are fundamental to the generation and propagation of action potentials.[18][24]

-

Sodium Channels (Nav): CBD preferentially binds to and stabilizes the inactive state of sodium channels, including Nav1.7 and Nav1.8, which are crucial in pain signaling.[25] This state-dependent inhibition reduces neuronal hyperexcitability and contributes to its analgesic and anticonvulsant effects.[11][25]

-

Potassium Channels (Kv7): CBD is a potent positive modulator of Kv7.2/7.3 channels, which generate the M-current.[16][17][25] By enhancing M-current, CBD hyperpolarizes the neuronal membrane, making it more difficult to fire action potentials and thus reducing overall excitability.[16][17]

-

Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ, a nuclear receptor that regulates gene expression related to inflammation, metabolism, and neuroprotection.[9][11] Activation of PPARγ by CBD has been shown to protect neurons from beta-amyloid toxicity and reduce inflammation, suggesting a role in long-term cellular changes.[9][11]

Modulation of Neurotransmitter Systems

CBD exerts significant influence over the primary excitatory and inhibitory neurotransmitter systems in the brain, contributing to a homeostatic balance.

Glutamatergic System

By antagonizing GPR55, which can enhance presynaptic calcium levels and glutamate release, CBD indirectly limits excitatory transmission.[13] This reduction in glutamate-mediated excitability is a likely contributor to its anticonvulsant properties.

GABAergic System

CBD is a positive allosteric modulator of GABA-A receptors, enhancing the effects of the brain's primary inhibitory neurotransmitter, GABA.[15][26][27] This potentiation of inhibitory signaling contributes to its anxiolytic and anticonvulsant effects by dampening neuronal hyperexcitability.[28][29]

Endocannabinoid System

While not a direct agonist, CBD indirectly boosts the endocannabinoid system. It inhibits the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide.[9] By increasing the synaptic levels of anandamide, CBD enhances the activation of cannabinoid receptors, contributing to neuroprotective and anti-inflammatory outcomes.[3][9]

Intracellular Signaling Cascades

A primary consequence of CBD's interaction with its various targets is the modulation of intracellular calcium ([Ca²⁺]i) homeostasis.[1][30][31]

-

Calcium Homeostasis: CBD's effect on [Ca²⁺]i is bidirectional. Under normal physiological conditions, it can cause a modest increase in cytosolic calcium by promoting release from intracellular stores like the endoplasmic reticulum and mitochondria.[1][30][32] Conversely, under conditions of high excitability, CBD can reduce elevated [Ca²⁺]i levels, preventing excitotoxicity.[30] This regulatory role is crucial for its neuroprotective effects. For instance, CBD's activation of TRPV1 leads to an initial influx of Ca²⁺, which in turn triggers signaling pathways that lead to receptor desensitization.[19][22] Its antagonism of GPR55 prevents pathological increases in presynaptic Ca²⁺ that would otherwise lead to excessive neurotransmitter release.[13][33]

Quantitative Data Summary

The following tables summarize key quantitative data regarding CBD's interaction with its neuronal targets.

Table 1: Receptor Binding Affinities and Functional Activities

| Target | Action | Affinity/Potency (IC₅₀ / EC₅₀ / Kᵢ) | Species/System | Reference |

|---|---|---|---|---|

| GPR55 | Antagonist | ~0.45 µM (IC₅₀) | Rat Hippocampal Neurons | [11] |

| 5-HT1A | Agonist | Micromolar affinity | Human | [9] |

| TRPV1 | Agonist | Potent activator | Human | [19] |

| TRPA1 | Agonist / Desensitizer | 81.4 µM (EC₅₀) / 0.16 µM (IC₅₀) | Rat (HEK293 cells) | [5] |

| PPARγ | Agonist | - | Rat | [9] |

| CB1 | Negative Allosteric Modulator | - | - |[9][16] |

Table 2: Ion Channel Modulation

| Channel | Action | Potency (Kₔ / IC₅₀) | Species/System | Reference |

|---|---|---|---|---|

| Nav1.4 | Inactive State Stabilizer | ~51 µM (Kₔ) | - | [11] |

| Nav1.7 (human) | Inactivated State Inhibitor | 65 nM (Kₔ) | Human | [25] |

| Nav1.8 | Inactivated State Inhibitor | 150 nM (Kₔ) | - | [25] |

| Kv7.2/7.3 | Positive Modulator | Effective at 30 nM | Mouse/Rat Neurons | [16][17][25] |

| Glycine Receptors (α1) | Positive Allosteric Modulator | Direct activation >100 µM | In vitro |[5][11] |

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents and neuronal firing.

-

Cell Preparation: Primary hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and superfused with artificial cerebrospinal fluid (aCSF). Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution.

-

Seal Formation: A high-resistance gigaseal (>1 GΩ) is formed between the pipette tip and the neuronal membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is held constant to record ionic currents (e.g., through Nav or Kv7 channels) before and after the application of CBD at various concentrations.

-

Current-Clamp Mode: The membrane potential is recorded to measure changes in action potential firing frequency in response to CBD application.[1]

-

-

Analysis: Changes in current amplitude, voltage-dependence of activation, and firing rate are quantified to determine CBD's effect.

Protocol: Intracellular Calcium Imaging

This method is used to measure changes in cytosolic calcium concentration.

-

Cell Preparation: Hippocampal neurons are cultured on glass-bottomed dishes.

-

Dye Loading: Cells are incubated with a ratiometric calcium indicator dye, such as Fura-2 AM, which allows for quantitative measurement of [Ca²⁺]i.[30] In some experiments, a mitochondrion-specific sensor like Rhod-FF, AM is co-loaded to assess mitochondrial calcium dynamics simultaneously.[1][30]

-

Imaging: Cells are mounted on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Experimental Procedure:

-

A baseline fluorescence ratio is established.

-

CBD is perfused into the chamber at a known concentration.

-

Changes in the fluorescence emission ratio are recorded over time, reflecting changes in [Ca²⁺]i.

-

Pharmacological agents (e.g., channel blockers, receptor antagonists) can be co-applied with CBD to dissect the underlying mechanisms.[32]

-

-

Data Analysis: The ratio of fluorescence intensities is converted to calcium concentrations, and the magnitude and kinetics of the CBD-induced response are quantified.[30]

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: Overview of CBD's primary molecular targets and downstream effects in neuronal cells.

Experimental Workflow

Caption: Workflow for a typical intracellular calcium imaging experiment to measure CBD's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Therapeutic Potential of Cannabidiol (CBD) in Neurological Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular Targets of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bunyiphemp.com.au [bunyiphemp.com.au]

- 7. CBD and the 5-HT1A receptor: A medicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy [frontiersin.org]

- 9. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. projectcbd.org [projectcbd.org]

- 11. cbd-alchemy.com [cbd-alchemy.com]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. pure.ed.ac.uk [pure.ed.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Cannabidiol activates neuronal Kv7 channels | eLife [elifesciences.org]

- 17. Cannabidiol activates neuronal Kv7 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cannabidiol and brain function: current knowledge and future perspectives [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Cannabidiol and brain function: current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vanilloid TRPV1 receptor mediates the antihyperalgesic effect of the nonpsychoactive cannabinoid, cannabidiol, in a rat model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. curaleafclinic.com [curaleafclinic.com]

- 24. Making sure you're not a bot! [nanion.de]

- 25. Cannabidiol Modulation of Ion Channels and Neuronal Excitability - ProQuest [proquest.com]

- 26. GABAergic Neurotransmission in Human Tissues Is Modulated by Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Effect of cannabidiol on endocannabinoid, glutamatergic and GABAergic signalling markers in male offspring of a maternal immune activation (poly I:C) model relevant to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Supraspinal modulation of pain by cannabinoids: the role of GABA and glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cannabidiol Targets Mitochondria to Regulate Intracellular Ca2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Cannabidiol-induced intracellular Ca2+ elevations in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid System and Cannabidiol Interaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a ubiquitous and critical lipid signaling network integral to maintaining physiological homeostasis. Its modulation holds significant therapeutic potential for a vast range of human diseases. Cannabidiol (CBD), a prominent non-intoxicating phytocannabinoid derived from Cannabis sativa, has garnered substantial scientific interest due to its broad spectrum of pharmacological effects. Unlike its well-known counterpart, Δ⁹-tetrahydrocannabinol (THC), CBD exerts its influence not through direct, high-affinity agonism of cannabinoid receptors, but via a complex and multifaceted mechanism of action involving multiple molecular targets. This technical guide provides a comprehensive overview of the core components of the ECS and delves into the intricate interaction pathways of cannabidiol. It is designed to be a detailed resource, presenting quantitative data in structured tables, outlining detailed experimental methodologies for key assays, and visualizing complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

The Endocannabinoid System: A Core Regulatory Network

The endocannabinoid system is a complex and highly conserved signaling system that plays a pivotal role in regulating a multitude of physiological and cognitive processes, including but not limited to, pain perception, immune response, appetite, mood, and memory.[1][2][3] The proper functioning of the ECS is crucial for maintaining homeostasis, and its dysregulation has been implicated in numerous pathological conditions.[4] The canonical ECS is comprised of three primary components:

-

Cannabinoid Receptors: The principal receptors of the ECS are the G protein-coupled receptors (GPCRs) CB1 and CB2.[1][5]

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), particularly in the brain, they are also present in various peripheral organs and tissues.[1][2] Their activation modulates neurotransmitter release, influencing processes like mood, appetite, pain sensation, and memory.[1][6]

-

CB2 Receptors: Primarily located in the peripheral nervous system, with high concentrations on immune cells.[1][2] Activation of CB2 receptors is mainly associated with the modulation of immune responses and inflammation.[7]

-

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that are synthesized on-demand and activate cannabinoid receptors.[1][2] The two most extensively studied endocannabinoids are:

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling.[1][2]

Endocannabinoid Signaling Pathways

Endocannabinoids function as retrograde messengers at synapses.[5][9] They are synthesized "on-demand" from membrane lipid precursors in the postsynaptic neuron in response to an increase in intracellular calcium.[9] Following their synthesis, they are released into the synaptic cleft, travel backward to the presynaptic terminal, and bind to CB1 receptors. This activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and ultimately a reduction in the release of neurotransmitters (either excitatory like glutamate or inhibitory like GABA).[10][11] This retrograde signaling mechanism allows for precise, localized control over synaptic transmission.[5]

Cannabidiol's Multifaceted Interaction with the Endocannabinoid System

Cannabidiol's pharmacological profile is complex, as it interacts with a wide array of molecular targets, extending beyond the canonical endocannabinoid system.[12] Its therapeutic effects are believed to arise from the synergistic action at these multiple sites.

Indirect Interactions with Cannabinoid Receptors

CBD exhibits a low binding affinity for both CB1 and CB2 receptors.[13][14] Its primary influence on the ECS is indirect, through two main mechanisms:

-

Enhancement of Endocannabinoid Tone: CBD is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide.[15][16] By inhibiting FAAH, CBD reduces the breakdown of anandamide, leading to increased levels of this endocannabinoid in the synaptic cleft.[15][17] This elevation of "endocannabinoid tone" enhances the activation of cannabinoid receptors by their endogenous ligands. CBD also demonstrates a weaker inhibitory effect on Monoacylglycerol Lipase (MAGL), the enzyme responsible for 2-AG degradation.[18]

-

Allosteric Modulation of CB1 Receptors: CBD acts as a negative allosteric modulator (NAM) of the CB1 receptor.[16][19][20] This means it binds to a site on the receptor that is distinct from the orthosteric site where agonists like THC and anandamide bind.[19] This binding event induces a conformational change in the CB1 receptor that reduces the efficacy and potency of orthosteric agonists.[16][19] This mechanism is thought to contribute to CBD's ability to mitigate some of the psychoactive effects of THC.[4]

Direct Interactions with Non-Endocannabinoid System Receptors

Beyond its indirect influence on the ECS, CBD directly interacts with several other receptor systems, contributing to its diverse therapeutic profile:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is an agonist of the TRPV1 receptor, an ion channel involved in the perception of pain, inflammation, and body temperature.[12][21] The activation of TRPV1 by CBD is followed by a desensitization of the channel, which may contribute to its analgesic effects.[22][23]

-

Serotonin 1A (5-HT1A) Receptor: CBD acts as a partial agonist at the 5-HT1A receptor, a key player in the regulation of mood, anxiety, and pain.[15][24] This interaction is believed to underlie many of CBD's anxiolytic and antidepressant-like properties.[24]

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD can activate PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[25] This interaction is a likely contributor to CBD's anti-inflammatory and neuroprotective effects.[25]

Influence on Adenosine Signaling

CBD has been shown to enhance adenosine signaling, which plays a role in promoting sleep, relaxation, and has anti-inflammatory properties.[16][26] It achieves this by inhibiting the reuptake of adenosine via the equilibrative nucleoside transporter 1 (ENT1).[13][17][27] By blocking this transporter, CBD increases the extracellular concentration of adenosine, thereby potentiating its effects at adenosine receptors, such as the A2A receptor.[13][17] Interestingly, some research also suggests that CBD can act as a negative allosteric modulator of the A2A receptor.[15][25][28]

Quantitative Data on CBD's Molecular Interactions

The following tables summarize key quantitative data regarding the binding affinities and functional activities of CBD at its various molecular targets. These values are essential for understanding its potency and selectivity.

Table 1: Binding Affinities (Ki) of Cannabidiol for Various Receptors

| Compound | Receptor | Ki (nM) | Reference(s) |

| Cannabidiol (CBD) | Human CB1 | >1000 | [7][14] |

| Cannabidiol (CBD) | Human CB2 | >1000 | [7][14] |

Note: A higher Ki value indicates a lower binding affinity.

Table 2: Functional Activity (IC50/EC50) of Cannabidiol at Various Targets

| Compound | Target | Assay Type | Parameter | Value | Reference(s) |

| Cannabidiol (CBD) | FAAH (rat brain) | Enzyme Inhibition | IC50 | 27.5 µM | [3] |

| Cannabidiol (CBD) | Adenosine Uptake (microglia) | Uptake Inhibition | IC50 | 190 nM | [17] |

| Cannabidiol (CBD) | TRPV1 (rat DRG neurons) | Calcium Influx | - | Agonist at 10-50 µM | [29] |

| Capsaicin (reference) | TRPV1 (HEK293 cells) | Calcium Influx | EC50 | 7.97 nM | [30] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. EC50: The concentration of a drug that gives half-maximal response.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of CBD's interaction with the endocannabinoid system.

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound (like CBD) for a specific receptor (e.g., CB1 or CB2).

-

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound.[5][11]

-

Materials and Reagents:

-

Membrane preparations from cells expressing the target receptor (e.g., HEK-293 cells with human CB1 or CB2).[11]

-

Radioligand (e.g., [³H]CP-55,940).[11]

-

Test compound (CBD).

-

Non-specific binding control (a high concentration of a non-radiolabeled high-affinity ligand).[11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).[11]

-

Filtration system (cell harvester and glass fiber filters).[5]

-

Scintillation counter.[5]

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).[5]

-

Filtration: After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.[5]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[5]

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

-

Principle: The assay utilizes a fluorogenic substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce this rate.[31][32]

-

Materials and Reagents:

-

Recombinant FAAH enzyme or lysate from cells/tissues expressing FAAH.[32]

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[32]

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).[31]

-

Test compound (CBD).

-

96-well black, flat-bottom microplate.[31]

-

Fluorescence microplate reader.[31]

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations. Include control wells with enzyme and vehicle (e.g., DMSO).[33]

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[31]

-

Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[31]

-

Measurement: Immediately measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~465 nm).[29][31]

-

-

Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

β-Arrestin Recruitment Assay for GPCRs

This assay is used to determine if a ligand, upon binding to a GPCR (like CB1), induces the recruitment of β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

-

Principle: This cellular assay often uses enzyme fragment complementation. The GPCR is tagged with one part of an enzyme, and β-arrestin is tagged with the complementary part. Upon ligand-induced interaction of the GPCR and β-arrestin, the enzyme fragments come together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[1][4][12]

-

Materials and Reagents:

-

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate and incubate.[12]

-

Compound Addition: Add the test compound (to test for agonist activity) or the test compound followed by a reference agonist (to test for antagonist/modulatory activity).

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and measure the luminescent signal.[12]

-

-

Data Analysis: Plot the luminescent signal against the log concentration of the compound to generate dose-response curves and determine potency (EC50) and efficacy (Emax).

Forskolin-Induced cAMP Accumulation Assay

This assay is used to measure the activation of Gi/o-coupled receptors like CB1.

-

Principle: CB1 receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease, the cells are first stimulated with forskolin, which directly activates adenylyl cyclase and raises basal cAMP levels. The ability of a CB1 agonist to reduce this forskolin-induced cAMP accumulation is then quantified.[23][34]

-

Materials and Reagents:

-

Cells expressing the CB1 receptor.

-

Forskolin.

-

Test compound (CBD) and a reference agonist.

-

A cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

-

-

Procedure:

-

Cell Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection kit.

-

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist to determine the IC50 for the inhibition of forsklin-stimulated cAMP accumulation.

Intracellular Calcium Influx Assay for TRPV1 Activation

This assay measures the activation of the TRPV1 ion channel by monitoring changes in intracellular calcium concentration.

-

Principle: Activation of the TRPV1 channel allows for the influx of cations, including calcium (Ca2+), into the cell. This increase in intracellular Ca2+ can be detected using fluorescent Ca2+ indicators.[18][35][36]

-

Materials and Reagents:

-

Procedure:

-

Cell Loading: Incubate the cells with the Ca2+ indicator dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add the test compound and monitor the change in fluorescence in real-time.[36]

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca2+ concentration. Dose-response curves can be generated to determine the EC50 of the agonist.

Quantification of Endocannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard method for accurately measuring the levels of endocannabinoids like anandamide and 2-AG in biological samples.

-

Principle: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to identify and quantify specific molecules in a complex mixture.[3][21][37]

-

Materials and Reagents:

-

Procedure:

-

Sample Preparation: Homogenize the biological sample and add internal standards.

-

Lipid Extraction: Perform a lipid extraction to isolate the endocannabinoids from the sample matrix.[21]

-

LC Separation: Inject the extracted sample into the LC system, where the different endocannabinoids are separated based on their physicochemical properties.

-

MS/MS Detection: As the separated compounds elute from the LC column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each endocannabinoid and its internal standard, allowing for highly selective quantification.[37]

-

-

Data Analysis: The concentration of each endocannabinoid in the original sample is calculated by comparing the peak area of the endogenous compound to that of its corresponding internal standard.

Signaling Pathway Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways discussed in this guide.

CB1 Receptor G-Protein Signaling Pathway

TRPV1 Ion Channel Activation Pathway

CBD's Influence on Adenosine Signaling

Conclusion

The interaction of cannabidiol with the endocannabinoid system is not a simple ligand-receptor relationship but rather a complex modulation of a wider signaling network. CBD's ability to enhance endocannabinoid tone by inhibiting FAAH, its allosteric modulation of the CB1 receptor, and its direct activity at a range of other targets including TRPV1, 5-HT1A, and the adenosine system, collectively contribute to its observed therapeutic effects. This multifaceted mechanism of action presents both a challenge and an opportunity for drug development. A thorough understanding of these intricate pathways, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers and scientists aiming to harness the full therapeutic potential of CBD and to develop novel cannabinoid-based medicines with improved efficacy and safety profiles. The continued elucidation of these interactions will undoubtedly pave the way for new treatments for a wide variety of diseases.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. benchchem.com [benchchem.com]

- 15. cambridge.org [cambridge.org]

- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of an equilibrative nucleoside transporter by cannabidiol: A mechanism of cannabinoid immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Frontiers | The effect of a long-term treatment with cannabidiol-rich hemp extract oil on the adenosinergic system of the zucker diabetic fatty (ZDF) rat atrium [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. Mediation of Cannabidiol anti-inflammation in the Retina by Equilibrative Nucleoside Transporter and A2A Adenosine Receptor* - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cannabidiol negatively modulates adenosine A2A receptor functioning in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.cn [sigmaaldrich.cn]

- 30. moleculardevices.com [moleculardevices.com]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. resources.revvity.com [resources.revvity.com]

- 35. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]

- 36. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]

- 37. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Dance of Cannabidiol: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of cannabidiol (CBD) behavior in preclinical models, offering a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanisms of action. This document synthesizes critical data to support the advancement of CBD-based therapeutics, providing detailed experimental protocols and visual representations of its complex signaling pathways.

Section 1: Pharmacokinetics of CBD in Preclinical Models

The therapeutic efficacy of CBD is fundamentally linked to its pharmacokinetic profile, which varies significantly across different preclinical models and routes of administration. Due to its high lipophilicity and susceptibility to first-pass metabolism, achieving optimal bioavailability remains a key challenge in CBD formulation development.[1][2]

Oral Administration

Oral administration is a common and convenient route, but it is plagued by low and variable bioavailability, largely due to extensive first-pass metabolism in the liver.[1][3] Studies in rodent models consistently demonstrate this challenge. For instance, in mice, the oral bioavailability of CBD has been reported to be approximately 8.6%.[4][5] The vehicle used for oral administration significantly impacts absorption; lipid-based formulations can enhance bioavailability by facilitating absorption through the lymphatic system, thereby bypassing the liver.[2][3]

Table 1: Pharmacokinetic Parameters of Oral CBD in Rodent Models

| Species | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference(s) |

| Mouse (ICR) | 100 | Not Specified | ~50 | Not Specified | Not Specified | 8.6 | [4][5][6] |

| Rat (Sprague-Dawley) | 10 | Medium Chain Triglyceride Oil | Not Specified | 2 | Not Specified | Not Specified | [7] |

| Rat (Sprague-Dawley) | 25 | MCT Oil | Not Specified | Not Specified | 391-2708% increase with DehydraTECH™ | Not Specified | [8] |

| Rat (Adult Male) | 5, 10, 20, 40 | Sesame Oil | Dose-dependent increase | 1-2 | Not Specified | Not Specified | [9] |

Intravenous Administration

Intravenous (IV) administration bypasses first-pass metabolism, resulting in 100% bioavailability and providing a direct measure of CBD's distribution and elimination kinetics. In mice, a single IV injection of 10 mg/kg CBD resulted in a half-life of 3.9 hours and a mean residence time of 3.3 hours.[4][5][6] Comparing IV to oral administration highlights the significant impact of the first-pass effect.

Table 2: Pharmacokinetic Parameters of Intravenous CBD in Preclinical Models

| Species | Dose (mg/kg) | Half-life (h) | Mean Residence Time (h) | Clearance (L/h/kg) | Vss (L/kg) | Reference(s) |

| Mouse (ICR) | 10 | 3.9 | 3.3 | 3.4 | Not Specified | [4][5][6][10] |

| Dog (Beagle) | 2.2 | 4.85 (291 min) | 4.62 (277 min) | 0.42 (7.06 mL/min/kg) | 2.13 | [11] |

| Piglet | Not Specified | 2 | Not Specified | Not Specified | Not Specified | [10] |

Intraperitoneal Administration

Intraperitoneal (IP) injection is a common route in preclinical studies that also avoids first-pass metabolism, leading to higher bioavailability than oral administration.[12] In mice, IP administration of 120 mg/kg CBD resulted in plasma and brain Tmax values between 60 and 120 minutes.[13]

Pulmonary Administration (Inhalation)

Inhalation offers rapid absorption and circumvents first-pass metabolism, with pharmacokinetics similar to intravenous administration.[14] In rats, CBD was more rapidly absorbed following inhalation (Tmax = 5 min) compared to oral ingestion (Tmax = 2 h).[7] Vapor inhalation of CBD in rats produced concentration-related plasma levels comparable to those achieved with intraperitoneal injections.[15]

Table 3: Comparison of CBD Pharmacokinetics by Administration Route in Rats

| Administration Route | Dose (mg/kg) | Tmax | Cmax (ng/mL) | Reference(s) |

| Oral | 10 | 2 h | Lower | [7] |

| Inhalation | 13.9 | 5 min | 24-fold higher than oral | [7] |

Section 2: Pharmacodynamics and Molecular Mechanisms of CBD

CBD's therapeutic potential stems from its ability to interact with a wide range of molecular targets, extending beyond the classical cannabinoid receptors.[16][17] This polypharmacological profile underlies its diverse effects, including anti-inflammatory, neuroprotective, analgesic, and anxiolytic properties.[17][18]

Interaction with the Endocannabinoid System

Contrary to Δ9-tetrahydrocannabinol (THC), CBD has a low binding affinity for the primary cannabinoid receptors, CB1 and CB2.[16][19] Instead, it is thought to act as a negative allosteric modulator of the CB1 receptor, reducing the potency of agonists like THC.[19][20] CBD may also act as an inverse agonist at the CB2 receptor.[16] A significant mechanism of its indirect action on the endocannabinoid system is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down the endocannabinoid anandamide.[21] By inhibiting FAAH, CBD increases anandamide levels, leading to enhanced endocannabinoid tone.

Non-Endocannabinoid Receptor Targets

A substantial portion of CBD's physiological effects are mediated through its interaction with various other receptor systems.[17]

-

Serotonin 5-HT1A Receptors: CBD acts as an agonist at the 5-HT1A receptor, which is implicated in its anxiolytic and antidepressant-like effects observed in preclinical models.[5][21]

-

Vanilloid Receptors (TRPV1): CBD is an agonist of the TRPV1 receptor, a channel involved in pain perception and inflammation.[18][21] This interaction may contribute to CBD's analgesic properties by desensitizing these sensory nociceptors.[16]

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD activates PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[16] Activation of PPARγ by CBD leads to the inhibition of pro-inflammatory signaling pathways.[16]

-

GABA-A Receptors: CBD is a positive allosteric modulator of GABA-A receptors, enhancing the effects of the inhibitory neurotransmitter GABA.[16][18] This mechanism is thought to contribute to its anticonvulsant and anxiolytic effects.[18]

Section 3: Experimental Protocols in Preclinical CBD Research

Standardized and detailed experimental protocols are crucial for the reproducibility and accurate interpretation of preclinical CBD research.

CBD Formulation and Administration

The choice of vehicle is critical for CBD administration, especially for oral and injection routes, due to CBD's lipophilicity.

-

Vehicle Preparation for Injection (IP): A common vehicle for intraperitoneal injection involves a three-part mixture to ensure CBD remains in solution.

-

Dissolve CBD powder in a small volume of ethanol (e.g., 100 mg/mL stock).

-

Add a surfactant, such as Tween 80, to the ethanol-CBD solution. A common ratio is 1:1:18 for ethanol:Tween 80:saline.

-

Add sterile saline to the mixture to achieve the final desired concentration.

-

Vortex the solution thoroughly to create a clear emulsion.[12]

-

Behavioral Assays

Rodent behavioral assays are essential for evaluating the pharmacodynamic effects of CBD.

-

Elevated Plus Maze (EPM) for Anxiety:

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Habituate animals to the testing room for at least 30 minutes.

-

Administer CBD or vehicle control (e.g., 30-60 minutes prior to the test for IP injection).

-

Place the animal in the center of the maze, facing a closed arm.

-

Allow the animal to explore for a set period (typically 5 minutes).

-

Anxiolytic effects are indicated by increased time spent in and entries into the open arms.[12]

-

-

Analytical Methods for CBD Quantification

Accurate quantification of CBD and its metabolites in biological matrices is essential for pharmacokinetic studies.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying cannabinoids in plasma, brain tissue, and other biological samples.

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC or UHPLC system.

-

Use a C18 or similar column to separate CBD and its metabolites from other plasma components.[25]

-

-

Mass Spectrometric Detection:

-

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of CBD in preclinical models. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug developers working to unlock the full therapeutic potential of this multifaceted compound. Further research is warranted to continue elucidating the intricate mechanisms of CBD and to optimize its delivery for clinical applications.

References

- 1. A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accurateclinic.com [accurateclinic.com]

- 3. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oral and intravenous cannabidiol and its antidepressant-like effects in chronic mild stress mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical assessment of pharmacokinetics and anticonvulsant activity of CBDTech, a novel orally administered cannabidiol (CBD) formulation for seizure and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Oral Cbd Administration: Assessing Bioavailability And Behavioral Outcomes In A Roden . . ." by Jordan Skully [digitalcommons.wayne.edu]

- 10. An Intravenous Pharmacokinetic Study of Cannabidiol Solutions in Piglets through the Application of a Validated Ultra-High-Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry Method for the Simultaneous Quantification of CBD and Its Carboxylated Metabolite in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vapor inhalation of cannabidiol (CBD) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. accurateclinic.com [accurateclinic.com]

- 20. pharmacyscijournal.com [pharmacyscijournal.com]

- 21. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of cannabidiol and its three major metabolites in human plasma by online extraction LC-MS/MS | CORESTA [coresta.org]

- 24. ovid.com [ovid.com]

- 25. cannabissciencetech.com [cannabissciencetech.com]

Unveiling the Therapeutic Potential of Cannabidiol: A Technical Guide to its Molecular Targets Beyond Cannabinoid Receptors

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of cannabidiol (CBD) that extend beyond its interaction with classical cannabinoid receptors. This whitepaper details CBD's engagement with a range of other cellular targets, providing critical data, experimental methodologies, and visual representations of the associated signaling pathways.

Cannabidiol, a non-intoxicating phytocannabinoid derived from Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide array of disorders. Unlike Δ⁹-tetrahydrocannabinol (THC), CBD exhibits a low affinity for the primary cannabinoid receptors, CB1 and CB2. This guide illuminates the growing body of evidence demonstrating that CBD's diverse pharmacological effects are mediated through its interaction with several other key molecular targets, including G protein-coupled receptors, ion channels, and nuclear receptors.

This document provides a detailed examination of three prominent non-cannabinoid receptor targets of CBD: the orphan G protein-coupled receptor 55 (GPR55), the transient receptor potential vanilloid 1 (TRPV1) channel, and the peroxisome proliferator-activated receptor gamma (PPARγ).

Quantitative Analysis of CBD's Molecular Interactions

To facilitate a clear comparison of CBD's affinity and potency across its various molecular targets, the following tables summarize the available quantitative data from in vitro studies. These values, including inhibitory concentration (IC50), equilibrium dissociation constant (Ki), and effective concentration (EC50), are crucial for understanding the therapeutic window and potential physiological relevance of CBD's interactions.

| Target Receptor | Ligand Interaction | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference |

| GPR55 | Antagonist | GTPγS binding | HEK293 | 445 | - | - | [1] |

| Antagonist | β-arrestin recruitment | U2OS | - | - | >10,000 | [2] | |

| TRPV1 | Agonist/Desensitizer | Calcium influx | DRG neurons | 100 (desensitization) | - | 10,000-50,000 (activation) | [3][4] |

| Agonist | Whole-cell patch clamp | HEK-TRPV1 | - | - | ~30,000 | [5] | |

| PPARγ | Agonist | Luciferase reporter | COS7 | - | - | >100 | [6] |

| Agonist | Adipogenesis assay | hMSCs | - | - | ~5,000-10,000 |

Detailed Experimental Protocols

A important component of this guide is the provision of detailed methodologies for key experiments cited in the study of CBD's molecular interactions. These protocols are intended to serve as a practical resource for researchers seeking to replicate or build upon existing findings.

Radioligand Binding Assay for GPR55

This protocol outlines a competitive radioligand binding assay to determine the affinity of CBD for the GPR55 receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing human GPR55 are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of unlabeled CBD.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GPR55 ligand.

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of CBD, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for TRPV1

This protocol describes the whole-cell patch-clamp technique to measure the effect of CBD on TRPV1 channel currents.

1. Cell Preparation:

-

HEK293 cells stably expressing human TRPV1 are plated on glass coverslips.

-

The coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.2-7.4).

2. Pipette Preparation and Sealing:

-

Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).

-

The micropipette is positioned over a single cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

3. Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

The cell is held at a specific holding potential (e.g., -60 mV) in voltage-clamp mode.

4. Current Recording and Drug Application:

-

A voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms) is applied to elicit TRPV1 currents.[7]

-

The baseline current is recorded before the application of any compounds.

-

A known TRPV1 agonist, such as capsaicin, is applied to activate the channels and establish a control response.

-

After washout of the agonist, CBD is perfused into the recording chamber at various concentrations, and the effect on both baseline and agonist-evoked TRPV1 currents is measured.

5. Data Analysis:

-

The amplitude of the inward and outward currents is measured and analyzed.

-

Dose-response curves are constructed to determine the EC50 or IC50 of CBD on TRPV1 activity.[5][7][8]

PPARγ Transcriptional Activation Assay

This protocol details a luciferase reporter gene assay to assess the agonistic activity of CBD on PPARγ.

1. Cell Culture and Transfection:

-

A suitable cell line, such as COS7 or HEK293, is cultured in appropriate media.

-

The cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human PPARγ.

-

A reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

-

-

A third plasmid expressing a control reporter, such as β-galactosidase or Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

-

After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of CBD or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compounds for a specified duration (e.g., 18-24 hours).

3. Luciferase Assay:

-

The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

The activity of the control reporter is also measured in the same lysates.

4. Data Analysis:

-

The luciferase activity for each treatment is normalized to the activity of the control reporter.

-

The fold induction of luciferase activity is calculated relative to the vehicle control.

-

Dose-response curves are generated to determine the EC50 value of CBD for PPARγ activation.[6][9]

Visualization of Signaling Pathways

To provide a clear understanding of the molecular cascades initiated by CBD's interaction with its targets, the following diagrams have been generated using the DOT language.

GPR55 Signaling Pathway

TRPV1 Signaling Pathway

PPARγ Signaling Pathway

This technical guide serves as a foundational resource for the scientific community, aiming to catalyze further research into the therapeutic applications of cannabidiol. By providing a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations of complex signaling pathways, this document will support the ongoing efforts to unlock the full potential of CBD in medicine.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 7. sophion.com [sophion.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Cannabidiol: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro effects of cannabidiol (CBD) on inflammatory markers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways. The information presented is collated from a range of scientific studies investigating the mechanisms behind CBD's anti-inflammatory properties.

Introduction: CBD as a Modulator of Inflammation

Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant interest for its therapeutic potential, particularly in the context of inflammation. In-vitro studies have been instrumental in elucidating the molecular mechanisms through which CBD exerts its anti-inflammatory effects. This guide synthesizes findings from these studies, focusing on the quantitative impact of CBD on key inflammatory mediators and the underlying signaling pathways.

Quantitative Effects of CBD on Inflammatory Markers

In-vitro research has demonstrated that CBD can significantly modulate the production and expression of a wide array of inflammatory markers. The following tables summarize the quantitative data from various studies, providing a comparative look at CBD's efficacy across different experimental conditions.

Table 1: Effect of CBD on Pro-Inflammatory Cytokine Secretion

| Cell Line | Inflammatory Stimulus | CBD Concentration | Target Cytokine | Observed Effect | Reference |

| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) (1.0 µg/ml) | 20 µM | IL-6 | Significant decrease in IL-6 production compared to control.[1] | |

| RAW 264.7 (Murine Macrophages) | LPS (100 ng/mL) | 0.50 µg/mL | IL-6 | 1.5-fold more effective reduction than free CBD.[2] | |

| RAW 264.7 (Murine Macrophages) | LPS (100 ng/mL) | 0.50 µg/mL | TNF-α | 1.3-fold greater potency in reduction than free CBD.[2] | |

| THP-1 derived Macrophages (tMACs) | LPS | 10 µM | TNF-α | ~1.43-fold reduction.[3] | |

| THP-1 derived Macrophages (tMACs) | LPS | 25 µM | TNF-α | ~2.13-fold reduction.[3] | |

| THP-1 derived Macrophages (tMACs) | LPS | 10 µM | IL-1β | ~2.17-fold reduction.[3] | |

| THP-1 derived Macrophages (tMACs) | LPS | 25 µM | IL-1β | ~5.88-fold reduction.[3] | |

| THP-1 derived Macrophages (tMACs) | LPS | 25 µM | IL-6 | >4.17-fold reduction.[3] | |

| Human Peripheral Blood Monocytes | Toll-Like Receptor (TLR) 1 Agonist | 0.5 µM | IL-1β | 20% suppression.[4] | |

| Human Peripheral Blood Monocytes | TLR 1 Agonist | 10 µM | IL-1β | 37% suppression.[4] | |

| Human Peripheral Blood Monocytes | TLR 4 Agonist | 10 µM | IL-1β | 47% suppression.[4] | |

| RAW 264.7 (Murine Macrophages) | LPS (1 µg/mL) | 5 µM | IL-1β Protein | Decreased to 37.88% of LPS-only group.[5] | |

| RAW 264.7 (Murine Macrophages) | LPS (1 µg/mL) | 1.25 µM | IL-6 Protein | Decreased to 64.93% of LPS-only group.[5] | |

| RAW 264.7 (Murine Macrophages) | LPS (1 µg/mL) | 5 µM | TNF-α Protein | Decreased to 22.66% of LPS-only group.[5] | |

| Equine Peripheral Blood Mononuclear Cells (PBMCs) | PMA/IO and Brefeldin A | 4 µg/mL | IFN-γ and TNF-α | Significant reduction in production.[6][7] |

Table 2: Effect of CBD on Other Inflammatory Mediators

| Cell Line | Inflammatory Stimulus | CBD Concentration | Target Mediator | Observed Effect | Reference |

| RAW 264.7 (Murine Macrophages) | LPS (100 ng/mL) | 0.50 µg/mL | Reactive Oxygen Species (ROS) | ROS levels reduced to 27% (compared to 40% with free CBD).[2] | |

| RAW 264.7 (Murine Macrophages) | LPS (100 ng/mL) | 0.50 µg/mL | Nitric Oxide (NO) | NO production reduced to 62% (compared to 77% with free CBD).[2] | |

| THP-1 derived Macrophages (tMACs) | LPS | 25 µM | NOS-3 | ~2.34-fold reduction.[3] | |

| RAW 264.7 (Murine Macrophages) | LPS (1 µg/mL) | 5 µM | iNOS Protein | Decreased protein expression.[5] | |

| HaCaT (Human Keratinocytes) | LPS (5 µg/mL) | 0.001–0.1 µM | COX-2 and IL-1β | Significant reduction in expression levels.[8] | |

| HaCaT (Human Keratinocytes) | LPS (5 µg/mL) | 0.1 µM | p-NF-κB | Significant reduction.[8] |

Key Signaling Pathways Modulated by CBD

CBD's anti-inflammatory effects are mediated through its interaction with multiple molecular targets and signaling pathways. The inhibition of the NF-κB pathway and the NLRP3 inflammasome are two of the most well-documented mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In-vitro studies have shown that CBD can inhibit this pathway at multiple points. CBD has been observed to decrease the degradation of IκB, an inhibitor of NF-κB, which in turn reduces the translocation of the p65 subunit of NF-κB to the nucleus.[9][10] This prevents the transcription of pro-inflammatory genes.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. In-vitro studies have demonstrated that CBD can inhibit the activation of the NLRP3 inflammasome.[9][11] This is achieved, in part, by reducing the expression of key components like NLRP3 and Caspase-1, often through the suppression of the NF-κB pathway which primes the inflammasome.[9]

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, this section details the methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells and murine macrophage RAW 264.7 cells are commonly used models for studying inflammation in vitro.[11]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in these cell lines, with concentrations typically ranging from 100 ng/mL to 1 µg/mL.[2][5]

-

CBD Treatment: CBD is dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then diluted to the desired final concentrations in the cell culture medium. Cells are often pre-incubated with CBD for a period (e.g., 2 hours) before the addition of the inflammatory stimulus or co-incubated with the stimulus for a defined period (e.g., 24 hours).[2][12]

Measurement of Inflammatory Markers

A typical experimental workflow for assessing CBD's effect on inflammatory markers is as follows:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.[11] Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Western Blot: This technique is used to detect and quantify specific proteins within cell lysates. It is often employed to measure the levels of signaling proteins (e.g., phosphorylated NF-κB, IκB) and enzymes (e.g., iNOS, COX-2).[5]

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme for detection.

-

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the gene expression (mRNA levels) of inflammatory markers. This provides insight into whether CBD's effects occur at the transcriptional level.[5]

Conclusion

The in-vitro evidence strongly supports the anti-inflammatory properties of cannabidiol. Its ability to modulate multiple key signaling pathways, including NF-κB and the NLRP3 inflammasome, underscores its potential as a multifaceted therapeutic agent.[11] The quantitative data presented herein provides a valuable resource for comparing the efficacy of CBD across different experimental conditions. The detailed methodologies offer a foundation for future research aimed at further elucidating the intricate mechanisms of CBD's anti-inflammatory actions and translating these findings into novel therapeutic strategies.

References

- 1. digitalcommons.denison.edu [digitalcommons.denison.edu]

- 2. mdpi.com [mdpi.com]

- 3. Cannabidiol-Driven Alterations to Inflammatory Protein Landscape of Lipopolysaccharide-Activated Macrophages In Vitro May Be Mediated by Autophagy and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabidiol selectively modulates interleukin (IL)-1β and IL-6 production in toll-like receptor activated human peripheral blood monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. madbarn.com [madbarn.com]

- 7. Effects of Cannabidiol on the In Vitro Lymphocyte Pro-Inflammatory Cytokine Production of Senior Horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Properties of Cannabidiol: A Technical Guide

Abstract

Cannabidiol (CBD), a major non-psychotropic phytocannabinoid derived from Cannabis sativa, has garnered significant attention for its therapeutic potential across a spectrum of neurological disorders.[1][2][3] Preclinical research has robustly demonstrated its neuroprotective capabilities, attributable to a complex and multifaceted mechanism of action.[2][[“]][5] This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and experimental evidence underpinning CBD's neuroprotective effects. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of complex biological interactions to facilitate further investigation and therapeutic development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, are characterized by the progressive loss of neuronal structure and function.[3] Pathophysiological hallmarks of these conditions often include chronic neuroinflammation, oxidative stress, excitotoxicity, and mitochondrial dysfunction.[5][6] Current therapeutic strategies are often limited to symptomatic relief, creating an urgent need for novel disease-modifying agents. CBD has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and neuroprotective properties, which are exerted without the psychotropic effects associated with Δ⁹-tetrahydrocannabinol (THC).[1][3][7][8] This document synthesizes the current understanding of CBD's mechanisms of action and presents key preclinical data in a structured format.

Core Mechanisms of Neuroprotection

CBD's neuroprotective effects are not mediated by a single molecular target but rather through its interaction with a wide array of receptors, enzymes, and signaling pathways.[7][9]

Antioxidant and Anti-inflammatory Actions

A primary mechanism underlying CBD's neuroprotective capacity is its ability to counteract oxidative stress and inflammation.[5][6][7][8]

-

Direct Antioxidant Effects: CBD possesses intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[5][10] Its antioxidant capacity has been shown to be more potent than common antioxidants like α-tocopherol or ascorbate.[3][5] This is partly due to its chemical structure, which can donate electrons to neutralize free radicals.[7][10]

-

Indirect Antioxidant Effects: CBD can modulate the redox balance by influencing the activity of endogenous antioxidant systems.[11] It has been shown to increase the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[10][12]

-

Anti-inflammatory Effects: CBD mitigates neuroinflammation by modulating microglial activation.[[“]][13] It can reduce the production and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[12][13] This action is mediated through various pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling.[12][13]

Modulation of Receptor Systems

CBD interacts with a diverse range of receptor systems, both within and outside the classical endocannabinoid system (ECS).

-

Endocannabinoid System (ECS): While CBD has a low affinity for the primary cannabinoid receptors, CB1 and CB2, it can indirectly modulate the ECS.[5][7][14] It acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide (AEA).[5][14] By increasing AEA levels, CBD enhances endocannabinoid signaling, which can contribute to neuroprotection.[14]

-

Serotonin Receptors: CBD is a direct agonist of the serotonin 5-HT1A receptor.[15] Activation of this receptor is linked to anxiolytic, antidepressant, and neuroprotective effects.[7][9][16] This interaction is crucial for mediating CBD's effects on mood, anxiety, and stress responses.[17][18]

-

TRPV1 Receptors: CBD can activate, and subsequently desensitize, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[19][20] This receptor is involved in the modulation of pain, inflammation, and calcium homeostasis.[19]

-

PPARγ Receptors: CBD acts as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][14] Activation of PPARγ is associated with potent anti-inflammatory, antioxidant, and neuroprotective effects, including the promotion of neurogenesis.[11][12][14]

Regulation of Calcium Homeostasis and Mitochondrial Function

Dysregulation of intracellular calcium ([Ca2+]i) is a common pathway in neuronal cell death. CBD has been shown to modulate neuronal calcium levels, a critical aspect of its neuroprotective profile.[21][22] Under conditions of high excitability, CBD can reduce intracellular calcium, preventing excitotoxicity and subsequent apoptosis.[21][22] This regulation is partly mediated through its effects on mitochondria, which act as crucial buffers for intracellular calcium.[21][22] Furthermore, CBD supports mitochondrial health by reducing oxidative stress at the mitochondrial level, preserving energy production, and inhibiting the release of pro-apoptotic factors.[5][6]

Promotion of Neurogenesis

CBD has been demonstrated to promote adult neurogenesis, particularly in the hippocampus, a brain region vital for learning and memory.[[“]][6] This effect is significant for recovery from neuronal injury and for counteracting the suppression of neurogenesis seen in chronic stress and some neurodegenerative conditions.[[“]][6] The promotion of neurogenesis is linked to CBD's activation of PPARγ and its ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF).[14][23]

Key Signaling Pathways

The neuroprotective effects of CBD are orchestrated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling via NF-κB Inhibition

CBD effectively suppresses neuroinflammatory responses by inhibiting the canonical NF-κB signaling pathway. In activated microglia, stimuli like Lipopolysaccharide (LPS) engage Toll-like receptor 4 (TLR4), leading to a cascade that results in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. CBD can interfere with this pathway, reducing the production of inflammatory mediators.[12][13]

Antioxidant Response via Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant defense. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes. CBD has been shown to activate the Nrf2/ARE pathway, thereby enhancing the expression of protective enzymes like heme-oxygenase-1 (HO-1) and SOD.[11][12]

Experimental Workflow for In Vitro Neuroprotection Assay

A common approach to evaluating the neuroprotective effects of a compound like CBD involves an in vitro assay using a neuronal cell line and a known neurotoxin. The following workflow illustrates the key steps.

Preclinical Evidence: Quantitative Data Summary

The following tables summarize key quantitative findings from representative preclinical studies, demonstrating CBD's neuroprotective efficacy across various models.

Table 1: Summary of In Vitro Neuroprotective Studies

| Cell Model | Neurotoxic Insult | CBD Concentration | Key Quantitative Findings | Citation(s) |

| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (H₂O₂) | 0.01 - 0.05 µM | Effectively inhibited H₂O₂-induced cell damage. | [24] |

| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Low µM | Significantly protected against 6-OHDA-induced cell damage. | [24][25] |

| SH-SY5Y | Mitochondrial Toxins (FCCP) | 0.1 - 1 µM | Provided 53% protection against FCCP-mediated cell death. | [21][22] |

| SH-SY5Y | Mitochondrial Toxins (H₂O₂) | 0.1 - 1 µM | Provided 16% protection against H₂O₂-mediated cell death. | [21][22] |

| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Low µM (<5 µM) | Ameliorated H₂O₂-evoked cell damage. | [24][25] |

| Primary Cortical Neurons | Glutamate | 10 µM | Diminished glutamate neurotoxicity by 60%. | [26] |

| Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 2.5 µM (24h pre-incubation) | Increased cell viability from 41% to 54%. | [26] |

| Primary Microglia | Lipopolysaccharide (LPS) | 1 - 10 µM | Inhibited the release of TNF-α, IL-1β, and glutamate. | [13] |

Note: Some studies indicate that higher concentrations of CBD (>5-10 µM) may exhibit cytotoxic effects or enhance toxin-induced damage in certain models, highlighting a potential bell-shaped dose-response curve.[24][25]

Table 2: Summary of In Vivo Neuroprotective Studies

| Animal Model | Disease/Injury Model | CBD Dosage & Route | Key Quantitative Findings | Citation(s) |

| C57BL/6J Mice | Aβ-induced Neuroinflammation | 2.5 or 10 mg/kg (i.p.) | Decreased GFAP mRNA and protein expression; reduced iNOS and IL-1β protein levels. | [8] |

| C57BL/6N Mice | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg (i.p.) | Reduced ischemia-induced neurodegeneration and neurological deficit. | [27] |

| C57BL/6 Mice | Cerebral Ischemia | 3 mg/kg | Significantly decreased infarct volume. | [28] |

| Rats | 6-Hydroxydopamine (6-OHDA) Model of Parkinson's | 3 mg/kg/day | Rescued dopamine content and tyrosine hydroxylase activity in the substantia nigra. | [5] |